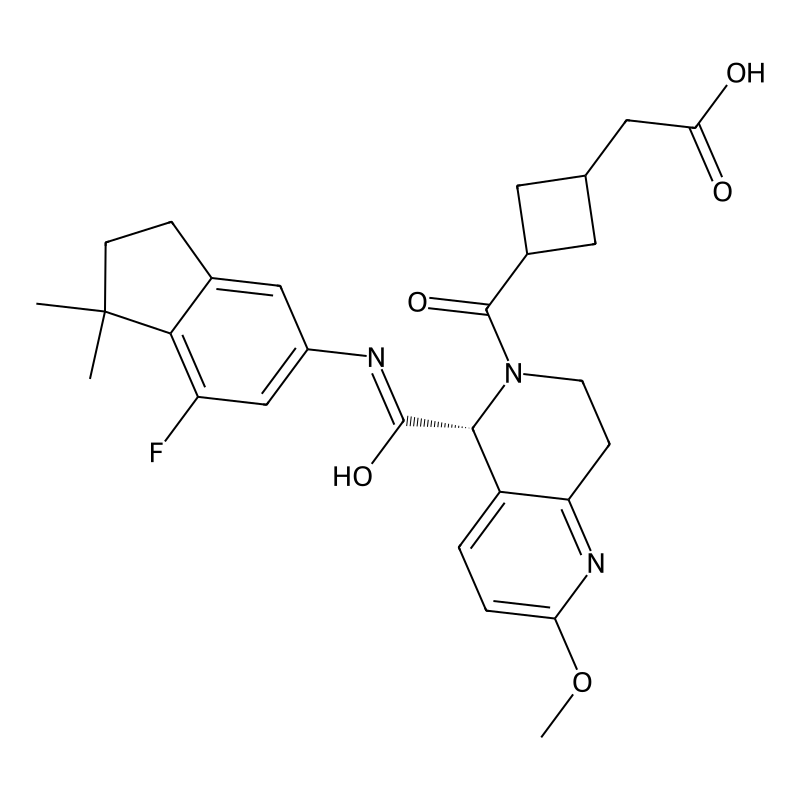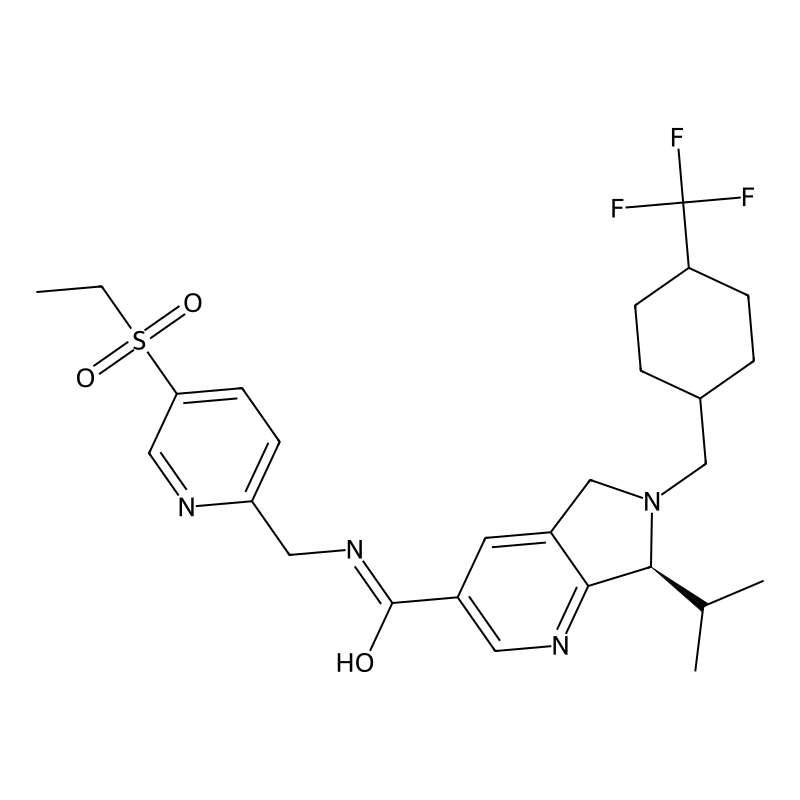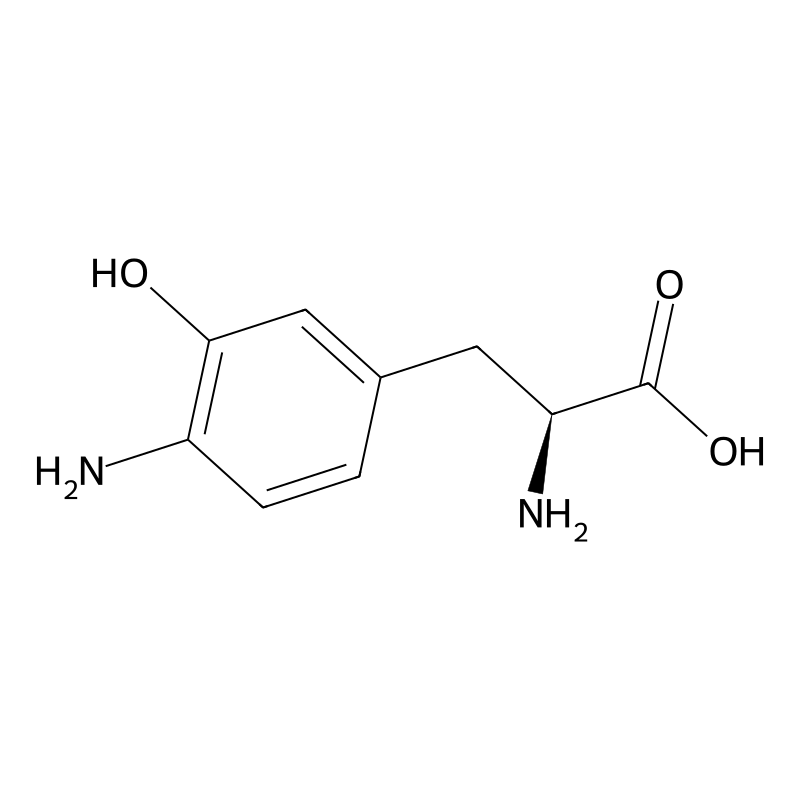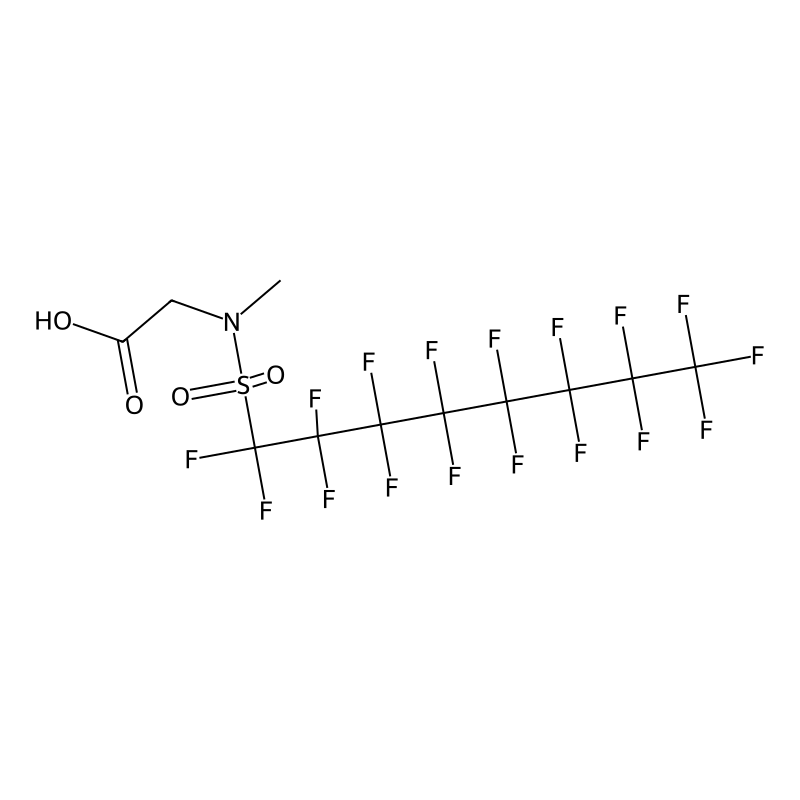[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride
amine hydroch...](/img/structure-2d/800/S6703658.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound with the CAS Number 432492-76-7. It features a molecular formula of C₁₂H₂₀ClNO₂, indicating the presence of two methoxy groups attached to a phenyl ring, along with a propyl amine structure. This compound is notable for its potential applications in neuropharmacology and medicinal chemistry due to its structural similarity to other psychoactive substances.
- Alkylation: The amine group can react with alkyl halides to form more complex amines.
- Acid-base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, forming free base forms upon treatment with bases.
- Oxidation: The methoxy groups can be oxidized under certain conditions, potentially altering the compound's biological activity.
(2,5-Dimethoxyphenyl)methylamine hydrochloride has been studied for its interaction with serotonin receptors, particularly the 5-HT2A subtype. Research indicates that similar compounds exhibit agonistic activity at these receptors, which are implicated in various neuropsychological conditions. This suggests potential therapeutic applications in treating mood disorders and other psychiatric conditions.
The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves:
- Starting Materials: 2,5-dimethoxybenzaldehyde and propylamine.
- Condensation Reaction: A reductive amination process where the aldehyde reacts with propylamine in the presence of a reducing agent (like sodium cyanoborohydride).
- Hydrochloride Formation: The product is then treated with hydrochloric acid to form the hydrochloride salt.
This method allows for the selective formation of the desired compound while minimizing byproducts.
The applications of (2,5-Dimethoxyphenyl)methylamine hydrochloride include:
- Neuropharmacology Research: As a model compound for studying serotonin receptor interactions.
- Forensic Chemistry: Used in identifying novel psychoactive substances in biological samples.
- Medicinal Chemistry: Potential precursor for synthesizing new therapeutic agents targeting neurological disorders.
Studies have indicated that derivatives of (2,5-Dimethoxyphenyl)methylamine hydrochloride interact significantly with serotonin receptors. For example:
- Binding Affinity: Research shows that these compounds exhibit varying degrees of binding affinity to 5-HT2A receptors.
- Behavioral Studies: In vivo studies suggest that these compounds may induce hallucinogenic effects similar to those observed with other psychoactive substances.
Such findings underscore the importance of this compound in understanding receptor pharmacology and drug development.
Several compounds share structural similarities with (2,5-Dimethoxyphenyl)methylamine hydrochloride. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethoxyamphetamine | Contains two methoxy groups on a phenyl ring | Schedule I controlled substance; no accepted medical use |
| 2,5-Dimethoxy-4-propylphenethylamine hydrochloride | Similar structure but with a propyl chain on phenethylamine | Potentially different receptor activity |
| (2,5-Dimethoxyphenyl)methylamine hydrochloride | Methyl instead of propyl group | Different pharmacological profile |
This comparison illustrates that while these compounds share structural similarities, their unique functional groups and resulting biological activities differentiate them significantly.








